molecular formula C8H8F2O2 B6618408 (2,4-difluoro-6-methoxyphenyl)methanol CAS No. 1534389-84-8

(2,4-difluoro-6-methoxyphenyl)methanol

Cat. No.: B6618408
CAS No.: 1534389-84-8
M. Wt: 174.14 g/mol
InChI Key: LWXVWQXBIBZPFV-UHFFFAOYSA-N
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Description

(2,4-difluoro-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reactions, which can be achieved through metal-based methods or radical chemistry . The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of (2,4-difluoro-6-methoxyphenyl)methanol may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,4-difluoro-6-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2,4-difluoro-6-methoxyphenyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-difluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-difluoro-4-methoxyphenyl)methanol
  • (2,5-difluoro-4-methoxyphenyl)methanol
  • (2,4-difluoro-6-methoxyphenyl)methanol

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2,4-difluoro-6-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXVWQXBIBZPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of LiBH4 (2M in THF, 6.28 mL, 12.6 mmol) was added to a solution of methyl 2,4-difluoro-6-methoxybenzoate (1.15 g, 5.71 mmol) in THF (30 mL). The solution was stirred at rt for 23 h, then at 60° C. for 4.5 h, and reflux for 18.5 h. After cooling to rt, H2O (20 mL) was added dropwise and the mixture stirred for 5 min before being partially concentrated in vacuo. DCM (20 mL) was added, the phases were separated, and the aqueous phase was extracted with DCM (2×10 mL). The organic layers were concentrated in vacuo to yield the title compound (978 mg, 5.62 mmol).
Name
Quantity
6.28 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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